molecular formula C16H14FNO6S B2946571 dimethyl 5-(3-fluorophenyl)-2,2-dioxo-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate CAS No. 337920-92-0

dimethyl 5-(3-fluorophenyl)-2,2-dioxo-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

Cat. No. B2946571
CAS RN: 337920-92-0
M. Wt: 367.35
InChI Key: YSKIRIPFRQOROD-UHFFFAOYSA-N
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Description

Dimethyl 5-(3-fluorophenyl)-2,2-dioxo-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a useful research compound. Its molecular formula is C16H14FNO6S and its molecular weight is 367.35. The purity is usually 95%.
BenchChem offers high-quality dimethyl 5-(3-fluorophenyl)-2,2-dioxo-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about dimethyl 5-(3-fluorophenyl)-2,2-dioxo-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of related compounds involves complex organic reactions that yield products with potential biological activities. For instance, the synthesis and evaluation of antileukemic activity of derivatives related to the specified compound have shown significant results. In one study, the treatment of certain prolines and thiazolidine carboxylic acid with acetic anhydride and dimethyl acetylenedicarboxylate led to the formation of pyrrolo[1,2-c]thiazole derivatives, which demonstrated antileukemic activity comparable to mitomycin in leukemia L1210 models (Ladurée et al., 1989).

Chemical Synthesis Techniques

Advanced synthesis techniques play a crucial role in creating structurally complex molecules for biological evaluation. For example, cycloadditions to pyrrolo[1,2-c]thiazoles have been studied, showing that these compounds act as thiocarbonyl or azomethine ylides in reactions with electron-deficient alkenes and alkynes, respectively (Sutcliffe et al., 2000).

Anticancer and Cytotoxic Evaluations

The exploration of novel dimethyl dicarboxylate derivatives has led to the identification of compounds with notable anticancer activities. For instance, the synthesis and cytotoxic evaluation of novel dimethyl [1,1′-biphenyl]-2,2′-dicarboxylates bearing 1,3,4-thiadiazole moieties have revealed compounds with significant in vitro antitumor activities (Kong et al., 2008).

Molecular Diversity through Synthetic Chemistry

The generation of structurally diverse libraries through alkylation and ring closure reactions showcases the versatility of synthetic chemistry in creating a wide array of potentially biologically active molecules. For example, using ketonic Mannich bases derived from acetylthiophene, researchers have generated a diverse set of compounds with various biological potentials (Roman, 2013).

properties

IUPAC Name

dimethyl 5-(3-fluorophenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO6S/c1-23-15(19)12-11-7-25(21,22)8-18(11)14(13(12)16(20)24-2)9-4-3-5-10(17)6-9/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKIRIPFRQOROD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CS(=O)(=O)CN2C(=C1C(=O)OC)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dimethyl 5-(3-fluorophenyl)-2,2-dioxo-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

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